Cas no 69937-10-6 (1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole))
69937-10-6 structure
Product Name:1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)
CAS-Nr.:69937-10-6
MF:C44H50N8
MW:690.921409130096
CID:2006901
PubChem ID:635745
Update Time:2025-04-21
1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7',3''a
- 7'',3'''a]quater(pyrrolo[2,3-b]indole)
- Quadrigemin B
- Quadrigemine B
- quadrigemine H
- Stereoisomer of 2,2',2'',2''',3,3',3'',3''',8,8',8'',8''',8a,8'a,8''a,8'''a-hexadecah ydro-1,1',1'',1'''-tetramethyl-3a,3'a(1H,1'H):7',3''a(1''H):7'',3'''a (1'''H)-quaterpyrrolo[2,3-b]indole
- AVQUGAAZHJLAOQ-UHFFFAOYSA-N
- 69937-10-6
- 1~1~,2~1~,3~1~,4~1~-Tetramethyl-1~2~,1~3~,1~8~,1~8a~,2~2~,2~3~,2~8~,2~8a~,3~2~,3~3~,3~8~,3~8a~,4~2~,4~3~,4~8~,4~8a~-hexadecahydro-1~1~H,2~1~H,3~1~H,4~1~H-1~3a~,2~3a~:2~7~,3~3a~:3~7~,4~3a~-quaterpyrrolo[2,3-b]indole
- 3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
- Pyrrolo[2,3-b]indole, quadrigemine B deriv.
- DTXSID70990202
- Pyrrolo(2,3-b)indole, quadrigemine B deriv.
- 3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-8b-yl)-8b-(3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-5-yl)-1,2,3a,4-tetrahydropyrrolo(2,3-b)indole
- Stereoisomer of 2,2',2'',2''',3,3',3'',3''',8,8',8'',8''',8a,8'a,8''a,8'''a-hexadecah ydro-1,1',1'',1'''-tetramethyl-3a,3'a(1H,1'H):7',3''a(1''H):7'',3'''a (1'''H)-quaterpyrrolo(2,3-b)indole
- 1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)
-
- Inchi: 1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3
- InChI-Schlüssel: AVQUGAAZHJLAOQ-UHFFFAOYSA-N
- Lächelt: N1(C)CCC2(C3C=CC=C(C45C6C=CC=C(C78C9C=CC=CC=9NC7N(C)CC8)C=6NC4N(C)CC5)C=3NC12)C12C3C=CC=CC=3NC1N(C)CC2
Berechnete Eigenschaften
- Genaue Masse: 690.41584363g/mol
- Monoisotopenmasse: 690.41584363g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1430
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topologische Polaroberfläche: 61.1Ų
1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole) Verwandte Literatur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
69937-10-6 (1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge